![molecular formula C14H20N4O4 B13431600 1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine is a synthetic compound with a complex structure It is a derivative of xanthine, a purine base found in most human body tissues and fluids, and certain plants
Méthodes De Préparation
The synthesis of 1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine involves several steps. The primary synthetic route includes the alkylation of 3,7-dimethylxanthine with 4-bromobutyric acid ethyl ester under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound.
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the ethoxycarbonyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the reduction of the ethoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on various biological pathways, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It may be used in the development of new materials with specific properties, such as improved solubility or stability.
Mécanisme D'action
The mechanism of action of 1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine can be compared with other xanthine derivatives, such as caffeine, theobromine, and theophylline. These compounds share a similar core structure but differ in their side chains and functional groups, leading to unique properties and applications.
Caffeine: Known for its stimulant effects, caffeine has a methyl group at the 1, 3, and 7 positions.
Theobromine: Found in chocolate, theobromine has a methyl group at the 3 and 7 positions and a hydrogen at the 1 position.
Theophylline: Used in respiratory therapies, theophylline has a methyl group at the 1 and 3 positions and a hydrogen at the 7 position.
The uniqueness of this compound lies in its ethoxycarbonylbutyl side chain, which imparts distinct chemical and biological properties compared to other xanthine derivatives.
Propriétés
Formule moléculaire |
C14H20N4O4 |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
ethyl 5-(3,7-dimethyl-2,6-dioxopurin-1-yl)pentanoate |
InChI |
InChI=1S/C14H20N4O4/c1-4-22-10(19)7-5-6-8-18-13(20)11-12(15-9-16(11)2)17(3)14(18)21/h9H,4-8H2,1-3H3 |
Clé InChI |
JYPKBIVPQQYTHP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


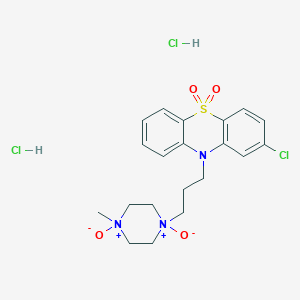
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
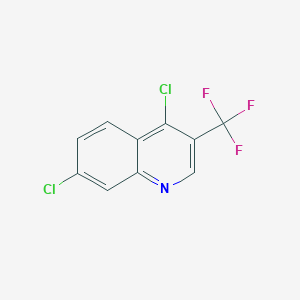

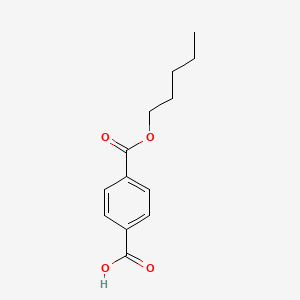
![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)

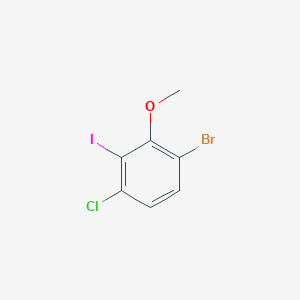
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)
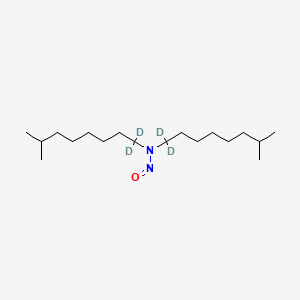
![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)

![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)

